In Vitro Lipoxygenase (LOX) Inhibition: A Distinct Activity Profile Compared to Carboxylic Acid NSAIDs
Ketoprofen amide derivatives demonstrate significant inhibitory activity against soybean lipoxygenase (LOX), an enzyme not typically targeted by standard NSAIDs. The benzhydryl ketoprofen amide derivative 6f exhibited an IC₅₀ of 20.5 μM, while aromatic and cycloalkyl amides (series 4 and 5) were more potent LOX inhibitors than their carboxylic acid counterparts [1]. This represents a clear mechanistic differentiation from the parent compound ketoprofen, which is a potent COX inhibitor but shows no appreciable LOX inhibition.
| Evidence Dimension | Lipoxygenase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Ketoprofen amide derivative 6f: IC₅₀ = 20.5 μM |
| Comparator Or Baseline | Ketoprofen (parent NSAID): Not a LOX inhibitor; primary activity is COX inhibition (COX-1 IC₅₀ = 2 nM, COX-2 IC₅₀ = 26 nM) |
| Quantified Difference | Functional shift from COX inhibition to LOX inhibition; derivative 6f has quantifiable LOX inhibitory activity while parent ketoprofen does not. |
| Conditions | In vitro soybean lipoxygenase inhibition assay |
Why This Matters
This quantitative evidence supports the selection of ketoprofen amide for research applications focused on dual COX/LOX inhibition or LOX-mediated inflammatory pathways, where standard NSAIDs like ketoprofen are ineffective.
- [1] Rajić, Z. et al. The Novel Ketoprofen Amides – Synthesis and Biological Evaluation as Antioxidants, Lipoxygenase Inhibitors and Cytostatic Agents. Chem. Biol. Drug Des. 2010, 75, 641-652. View Source
